5-Chloro-2-mercaptobenzothiazole
Overview
Description
Synthesis Analysis
The synthesis of 5-Chloro-2-mercaptobenzothiazole and related compounds involves several efficient strategies, one of which is the C–S cross-coupling of corresponding 2-mercaptobenzazoles with various electrophilic coupling partners. This method has been highlighted for its broad substrate scope, high generality, and satisfactory yield of products, making it a versatile approach in the construction of various 2-arylthio-benzazoles (Vessally et al., 2018).
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-mercaptobenzothiazole facilitates its reactivity and functionalization. This reactivity is crucial in the synthesis of biologically active substances and ligands for metal complexes. Chlorinated isothiazoles, for instance, exhibit high biological activity and are used in the development of new drugs and plant protection chemicals (Kletskov et al., 2019).
Chemical Reactions and Properties
The compound's chemical reactivity includes its participation in various organic reactions, such as the formation of guanidinobenzazoles, which are of significant interest due to their diverse biological activities. The guanidine group, when bonded to a benzazole ring, results in compounds that could alter biological activity (Rosales-Hernández et al., 2022).
Physical Properties Analysis
The physical properties of 5-Chloro-2-mercaptobenzothiazole, such as its stability under various conditions, play a crucial role in its applications. The stability of this compound under acidic and basic conditions, as well as its resistance to oxidative degradation, are essential factors in its utility as an intermediate in organic synthesis.
Chemical Properties Analysis
5-Chloro-2-mercaptobenzothiazole's chemical properties, including its ability to undergo nucleophilic substitution reactions and act as a ligand in metal complexes, make it a valuable compound in the development of new materials and pharmaceuticals. Its role in the synthesis of biologically active substances highlights its importance in medicinal chemistry (Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives, Mendieta-Wejebe et al., 2023).
Scientific Research Applications
Application 1: Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI)
- Summary of the Application : CMBT has been used as a matrix in MALDI-MSI, a technique used to visualize the spatial distribution of molecules like proteins, peptides, lipids, drugs, and metabolites in tissue samples .
- Methods of Application or Experimental Procedures : The CMBT matrix was applied to mouse kidney samples using a sublimation apparatus connected to a vacuum pump to achieve a pressure of 0.05 Torr. The matrix was then subjected to different temperatures and sublimation times to determine the optimal conditions for matrix application . A Q-Exactive mass spectrometer equipped with a Spectroglyph MALDI ion source was employed for MALDI-MSI experiments .
- Results or Outcomes : A matrix thickness of 0.15 mg/cm² yielded high-quality images. The sublimated matrix exhibited minimal loss after approximately 20 hours of exposure to a vacuum of 7 Torr, indicating its stability under these conditions .
Application 2: Analysis of Lipopolysaccharide
- Summary of the Application : CMBT has been used in the analysis of lipopolysaccharide by negative-ion matrix-assisted laser desorption ionization-time of flight mass spectrometry .
Application 3: Synthesis of Mixed Ligand Silver (I) Chloride Complex
- Summary of the Application : CMBT has been used in the synthesis of the new mixed ligand silver (I) chloride complex with the heterocyclic thioamide CMBT and tri (p -tolyl)phosphine .
Application 4: Analysis of Lipopolysaccharide
- Summary of the Application : CMBT has been used in the analysis of lipopolysaccharide by negative-ion matrix-assisted laser desorption ionization-time of flight mass spectrometry .
Application 5: Synthesis of Mixed Ligand Silver (I) Chloride Complex
Safety And Hazards
CMBZT is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for CMBZT are not mentioned in the search results, it has been used in the synthesis of the new mixed ligand silver (I) chloride complex with the heterocyclic thioamide CMBZT and tri (p -tolyl)phosphine , indicating potential future applications in the field of complex synthesis.
properties
IUPAC Name |
5-chloro-3H-1,3-benzothiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYDKCVZNMNZCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022224 | |
Record name | 5-Chloro-1,3-benzothiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-mercaptobenzothiazole | |
CAS RN |
5331-91-9 | |
Record name | 5-Chloro-2-mercaptobenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5331-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-mercaptobenzothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005331919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-2-mercaptobenzothiazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3934 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-1,3-benzothiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-mercaptobenzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.850 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-CHLORO-2-MERCAPTOBENZOTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9099U429R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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